H-Arg-4MbetaNA hydrochloride salt

Description

Significance as a Research Tool in Peptide Chemistry and Biochemistry

In the fields of peptide chemistry and biochemistry, H-Arg-4MβNA hydrochloride salt is highly regarded for its utility in studying enzyme kinetics and activity. The presence of the L-arginine residue makes it a target for specific proteases that recognize and cleave at arginine sites. The 4-methoxy-β-naphthylamide moiety is intrinsically fluorescent, but this fluorescence is quenched when it is part of the intact molecule. Upon enzymatic cleavage of the amide bond, the free 4-methoxy-β-naphthylamine is released, resulting in a significant increase in fluorescence that can be readily measured. This "turn-on" fluorescent property provides a sensitive and continuous method for monitoring enzyme activity.

The compound also serves as a building block in peptide synthesis. chemimpex.com The unique properties of the 4MβNA group can be leveraged in the design of more complex peptide structures and probes.

Overview of its Primary Applications in Enzymatic Studies and Probe Development

The primary application of H-Arg-4MβNA hydrochloride salt is in enzymatic assays, particularly for the detection and characterization of proteases. It is a well-established substrate for cathepsin H, a lysosomal cysteine protease. researchgate.net Assays using this substrate are employed to determine the activity of cathepsin H in various biological samples, which is significant as this enzyme is implicated in numerous physiological and pathological processes.

Beyond simple activity assays, H-Arg-4MβNA hydrochloride salt is utilized in the development of fluorescent probes for studying enzyme localization and function within cells and tissues. While specific cellular imaging studies with this compound are not extensively documented in publicly available literature, the principle of its fluorogenic nature lends itself to such applications. The generation of a fluorescent signal upon cleavage allows for the spatial and temporal tracking of enzymatic activity.

Historical Context and Evolution of its Use in Molecular Biology Research

The development of fluorogenic substrates revolutionized the study of enzyme kinetics by providing a more sensitive and continuous alternative to colorimetric assays. The use of naphthylamine-based compounds as fluorogenic leaving groups in enzyme substrates has a history dating back several decades. These early substrates laid the groundwork for the development of more refined and specific molecules like H-Arg-4MβNA.

Initially, research focused on synthesizing various peptide-naphthylamide conjugates to screen for substrates of different proteases. Over time, as the roles of specific proteases in disease became clearer, there was a drive to develop more selective substrates. H-Arg-4MβNA emerged as a valuable tool in this context, particularly for studies involving cathepsins. The evolution of its use has mirrored the advancements in fluorescence detection technology, allowing for increasingly sophisticated applications in molecular biology research.

Detailed Research Findings

Research has consistently demonstrated the utility of H-Arg-4MβNA hydrochloride salt as a specific substrate for certain proteases. The specificity is conferred by the L-arginine residue, which is a recognition site for trypsin-like proteases.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃N₅O₂·HCl | scbt.com |

| Molecular Weight | 365.86 g/mol | scbt.com |

| CAS Number | 61876-75-3 | scbt.com |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | farmaciajournal.com |

Structure

3D Structure

Properties

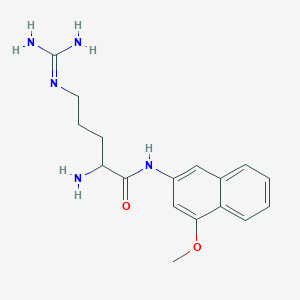

IUPAC Name |

2-amino-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-24-15-10-12(9-11-5-2-3-6-13(11)15)22-16(23)14(18)7-4-8-21-17(19)20/h2-3,5-6,9-10,14H,4,7-8,18H2,1H3,(H,22,23)(H4,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHWVDFGKDNOBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Structural Validation for Research

Chemical Synthesis Pathways for H-Arg-4MβNA Hydrochloride Salt

The synthesis of H-Arg-4MβNA hydrochloride salt is a multi-step process that involves the strategic coupling of a protected arginine precursor with 4-methoxy-2-naphthylamine (B556539), followed by deprotection and salt formation. The complexity of the arginine side chain necessitates careful selection of protecting groups to prevent unwanted side reactions.

Peptide Synthesis Strategies Employing Arginine-Based Precursors

The core of the synthesis lies in the formation of an amide bond between the carboxyl group of L-arginine and the amino group of 4-methoxy-2-naphthylamine. Due to the reactive guanidino group in the arginine side chain, a protected form of arginine is essential. A common strategy involves the use of an Nα-protected and side-chain-protected arginine derivative. For instance, an Nα-Fmoc (9-fluorenylmethyloxycarbonyl) or Nα-Boc (tert-butyloxycarbonyl) protected arginine can be used. The guanidino group is often protected with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to ensure the specific formation of the desired amide linkage.

The coupling reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). The reaction is carried out in an appropriate aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

A plausible synthetic route is outlined below:

Activation of the Protected Arginine: The Nα-protected and side-chain-protected L-arginine is dissolved in an anhydrous aprotic solvent. The coupling agent and an activating agent are added to form a highly reactive intermediate.

Coupling Reaction: 4-methoxy-2-naphthylamine, which serves as the nucleophile, is added to the reaction mixture. The amino group of 4-methoxy-2-naphthylamine attacks the activated carboxyl group of the protected arginine, forming the amide bond.

Deprotection: Following the successful coupling, the protecting groups are removed. The Nα-Fmoc group is typically removed under basic conditions (e.g., with piperidine (B6355638) in DMF), while the Nα-Boc group and the Pbf side-chain protecting group are removed under acidic conditions (e.g., with trifluoroacetic acid (TFA)).

Purification: The crude product is then purified, often using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired H-Arg-4MβNA.

Methodologies for Hydrochloride Salt Formation in Complex Peptides

The conversion of the free base of H-Arg-4MβNA to its hydrochloride salt is a critical step to enhance its stability and solubility in aqueous media, which is often required for biochemical assays. This is typically achieved by treating a solution of the purified peptide with hydrochloric acid.

Common methodologies include:

Using Gaseous Hydrogen Chloride: Bubbling dry hydrogen chloride gas through a solution of the peptide in an anhydrous organic solvent (e.g., diethyl ether or dioxane) can precipitate the hydrochloride salt. This method yields a very pure, anhydrous salt.

Using a Solution of HCl in an Organic Solvent: A solution of hydrogen chloride in an organic solvent, such as 2-propanol or ethyl acetate, can be added to a solution of the peptide. The salt often crystallizes out of the solution upon standing or with the addition of a less polar co-solvent.

Using Aqueous Hydrochloric Acid: While less common for research-grade peptides due to the potential for introducing water, a stoichiometric amount of aqueous hydrochloric acid can be added to a solution of the peptide, followed by lyophilization to remove the water and isolate the salt.

The choice of method depends on the desired purity, the scale of the reaction, and the stability of the peptide under the given conditions. For research applications, anhydrous methods are generally preferred to ensure the integrity of the compound.

Optimization of Reaction Conditions for Research-Scale Production

For the reliable and reproducible synthesis of H-Arg-4MβNA hydrochloride salt on a research scale, optimization of several reaction parameters is crucial.

Key Optimization Parameters:

| Parameter | Considerations for Optimization |

|---|---|

| Coupling Reagents | The choice of coupling reagent (e.g., HATU, HBTU, DCC) and additives (e.g., HOBt, HOAt) can significantly impact the reaction rate and the suppression of side reactions like racemization. |

| Solvent | The solvent must be able to dissolve all reactants and should be inert to the reaction conditions. DMF and DCM are common choices for peptide synthesis. |

| Reaction Temperature | Coupling reactions are often carried out at 0°C to room temperature to minimize side reactions. However, for sterically hindered couplings, a slight increase in temperature might be necessary. |

| Stoichiometry of Reactants | The molar ratios of the protected amino acid, coupling agent, and amine can be adjusted to maximize the yield of the desired product. An excess of the activated amino acid is often used. |

| Purification Method | The choice between flash chromatography, preparative TLC, or HPLC depends on the purity requirements and the scale of the synthesis. The solvent system for chromatography needs to be carefully selected to achieve good separation. |

Derivatization Strategies for Functional Enhancement

The basic structure of H-Arg-4MβNA can be modified to enhance its properties for specific research applications, such as improving its sensitivity as a substrate or for developing targeted molecular probes.

Incorporation of Reporter Groups for Spectroscopic Studies

While the 4-methoxy-2-naphthylamine moiety is itself fluorescent, its quantum yield can be influenced by the local environment. To create ratiometric or more sensitive probes, additional reporter groups can be incorporated.

Examples of Reporter Group Incorporation:

FRET-Based Substrates: A quencher molecule can be attached to the arginine portion of the molecule. In the intact substrate, the fluorescence of the naphthylamine is quenched by the quencher through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the amide bond, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. This design can improve the signal-to-noise ratio in enzymatic assays.

Isotopic Labeling: For mass spectrometry-based assays, stable isotopes (e.g., ¹³C, ¹⁵N) can be incorporated into the arginine or the naphthylamine part of the molecule. This allows for the use of the labeled compound as an internal standard for the accurate quantification of enzyme activity in complex biological samples.

Synthesis of Bioconjugates for Targeted Molecular Probes

H-Arg-4MβNA can be chemically modified to create bioconjugates that can be used as targeted molecular probes to study the localization and activity of specific proteases within cells or tissues.

Strategies for Bioconjugation:

Attachment of Targeting Ligands: A targeting moiety, such as a small molecule ligand for a specific cell surface receptor or a cell-penetrating peptide, can be conjugated to the H-Arg-4MβNA molecule. This directs the probe to specific cells or subcellular compartments. The conjugation can be achieved by modifying the N-terminus of the arginine or by incorporating a linker with a reactive group.

Immobilization on Solid Supports: The molecule can be tethered to a solid support, such as a resin or a glass slide, to create a tool for affinity chromatography or for the development of protease activity-based microarrays. This typically involves the introduction of a linker with a terminal functional group (e.g., an amine or a carboxyl group) that can be used for covalent attachment to the support.

Advanced Characterization Techniques in Synthetic Verification

The verification of the synthesis of H-Arg-4MbetaNA hydrochloride salt relies on a suite of sophisticated analytical methods. These techniques provide definitive evidence of the molecular structure and the purity of the final product, which are critical parameters for its use in academic and research settings.

Spectroscopic Techniques for Confirming Molecular Structure in Research Samples

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. For H-Arg-4MbetaNA hydrochloride salt, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be utilized to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the presence of the hydrochloride salt form. The protonation of one of the amine or guanidinium (B1211019) groups by hydrochloric acid results in a positive charge, which influences the chemical environment of nearby atoms. In the ¹H NMR spectrum, protons on carbons adjacent to the protonated nitrogen will exhibit a downfield shift compared to the free base. nih.gov A key indicator for the formation of an ammonium (B1175870) chloride salt is the appearance of a distinct signal for the ammonium proton (+N-H), which would be absent in the spectrum of the corresponding free base. researchgate.net The use of a non-protic deuterated solvent like DMSO-d₆ is often necessary to observe these exchangeable protons. nih.govresearchgate.net

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. For H-Arg-4MbetaNA hydrochloride salt, the analysis would typically detect the protonated molecular ion of the free base, [M+H]⁺. researchgate.net Given the molecular formula of the free base (C₁₇H₂₃N₅O₂), the expected mass-to-charge ratio (m/z) would correspond to its calculated exact mass of 345.18, confirming the core molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of H-Arg-4MbetaNA hydrochloride salt would be expected to show characteristic absorption bands for N-H stretching (from the amine, amide, and guanidinium groups), C=O stretching (from the amide), C-N stretching, and C-H stretching (from the aromatic and aliphatic parts). The protonation to form the hydrochloride salt would likely cause broadening and shifts in the N-H stretching bands.

Table 1: Summary of Spectroscopic Data for H-Arg-4MbetaNA Hydrochloride Salt

| Technique | Observation | Purpose |

| ¹H NMR | Downfield shift of protons near protonated nitrogen; Signal for ⁺N-H proton. nih.govresearchgate.net | Confirms salt formation and protonation site. |

| ¹³C NMR | Downfield shift of carbons near protonated nitrogen. researchgate.net | Provides evidence of the electronic environment and confirms carbon skeleton. |

| Mass Spec (ESI-MS) | Detection of the protonated molecular ion [M+H]⁺. researchgate.net | Confirms the molecular weight of the free base component. |

| IR Spectroscopy | Characteristic bands for N-H, C=O, C-N, and aromatic C-H bonds. | Confirms the presence of key functional groups. |

Chromatographic Methods for Assessing Purity in Academic Applications

Chromatographic techniques are essential for determining the purity of synthetic compounds, ensuring that the sample is free from starting materials, by-products, or other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For H-Arg-4MbetaNA hydrochloride salt, suppliers often report a purity of ≥99% as determined by TLC. chemimpex.com

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis in academic and pharmaceutical research. A reversed-phase HPLC method would be suitable for H-Arg-4MbetaNA hydrochloride salt. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The acidic additive in the mobile phase ensures that the analyte remains in its protonated, more water-soluble form, leading to sharp, symmetrical peaks. By running a calibrated analysis, the purity of the sample can be determined with high accuracy.

Table 2: Chromatographic Methods for Purity Assessment

| Technique | Method Details | Reported Purity |

| TLC | Silica gel plate with a suitable solvent system (e.g., Dichloromethane/Methanol mixture). | ≥99% chemimpex.com |

| HPLC | Reversed-phase C18 column; Mobile phase: Acetonitrile/Water gradient with an acidic modifier (e.g., 0.1% TFA). | High-resolution quantitative purity determination. |

Crystallographic Analysis Principles for Hydrochloride Salt Forms

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. For a hydrochloride salt like H-Arg-4MbetaNA, this technique can unambiguously confirm the formation of the salt and provide precise details about its molecular geometry and intermolecular interactions.

The analysis of a suitable single crystal would yield the exact coordinates of each atom in the crystal lattice. This allows for the direct visualization of the protonation site, confirming which nitrogen atom (in the α-amino group or the guanidinium side chain) bears the positive charge. Furthermore, it reveals the nature of the ionic interaction between the protonated arginine derivative cation and the chloride anion (Cl⁻). nih.gov

Key information derived from crystallographic analysis includes:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the covalent structure.

Conformation: Determination of the molecule's preferred three-dimensional shape.

Hydrogen Bonding: Identification of the hydrogen bond network, particularly the crucial N-H···Cl hydrogen bond that links the cation to the anion. nih.gov

Crystal Packing: Understanding how the molecules are arranged in the crystal, including any other intermolecular interactions like π-stacking or van der Waals forces that contribute to the stability of the crystal lattice. nih.gov

Although a specific crystal structure for H-Arg-4MbetaNA hydrochloride salt is not publicly available, the principles of the technique remain the same and provide the highest level of structural verification for such compounds. nih.gov

Biochemical and Enzymatic Substrate Analysis

H-Arg-4MβNA Hydrochloride Salt as a Substrate for Proteolytic Enzymes

H-Arg-4MβNA serves as a chromogenic substrate for a range of proteases. The enzymatic cleavage of the amide bond between the arginine residue and the 4-methoxy-β-naphthylamine moiety releases the latter, which can then be detected and quantified, often through a subsequent colorimetric reaction. This property makes it particularly useful for identifying and characterizing enzymes that exhibit specificity for arginine at the P1 position of their substrates.

Specificity Profiling for Cysteine Proteases, including Cathepsin H

H-Arg-4MβNA is a recognized substrate for certain cysteine proteases. Notably, it is employed in the detection of Cathepsin H activity. medchemexpress.com Cathepsin H, a lysosomal cysteine protease, functions as an aminopeptidase, and its activity can be assessed using H-Arg-4MβNA. medchemexpress.comnih.gov This substrate is particularly useful for detecting enzyme activity in gel electrophoresis. medchemexpress.com The enzyme demonstrates a preference for cleaving N-terminal basic amino acids like arginine and lysine (B10760008). nih.gov

The specificity of H-Arg-4MβNA extends to other arginine-specific cysteine proteases as well. For instance, argingipain, a cysteine proteinase from Porphyromonas gingivalis, shows a narrow specificity for substrates containing an arginine residue at the P1 position. nih.gov This highlights the utility of H-Arg-4MβNA in studying enzymes with specific substrate requirements.

Assessment of Substrate Activity for Serine and Aspartic Proteases

Enzyme Kinetics and Mechanistic Elucidation

The use of substrates like H-Arg-4MβNA is fundamental to understanding the kinetics and mechanisms of enzyme action. By measuring the rate of product formation at varying substrate concentrations, key kinetic parameters can be determined.

Determination of Steady-State Kinetic Parameters (K_m, k_cat)

The Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) are crucial parameters that describe enzyme efficiency. libretexts.orgyoutube.com K_m represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is inversely related to the enzyme's affinity for its substrate. libretexts.orgyoutube.com A lower K_m value indicates a higher affinity. The turnover number, k_cat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. libretexts.orgyoutube.com

The ratio of k_cat/K_m is known as the specificity constant or catalytic efficiency, and it provides a measure of how efficiently an enzyme converts a substrate into a product, taking into account both binding and catalysis. youtube.comnih.gov The determination of these parameters for a given enzyme with H-Arg-4MβNA would involve measuring the initial reaction velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation. protabank.org

Table 1: Key Enzyme Kinetic Parameters

| Parameter | Description | Significance |

| V_max | The maximum rate of reaction when the enzyme is saturated with substrate. | Proportional to the enzyme concentration. |

| K_m | The substrate concentration at which the reaction velocity is half of V_max. | Inversely related to the affinity of the enzyme for the substrate. |

| k_cat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. | A measure of the catalytic activity of the enzyme. |

| k_cat/K_m | The specificity constant or catalytic efficiency. | Reflects the overall efficiency of the enzyme for a particular substrate. |

Analysis of Enzyme-Substrate Binding Affinity (K_i, K_d)

While K_m provides an indication of substrate affinity, a more direct measure is the dissociation constant (K_d). For enzyme inhibitors, the inhibition constant (K_i) quantifies the binding affinity of an inhibitor to the enzyme. These values can be determined through various experimental techniques, including kinetic analyses. For instance, in competitive inhibition, the K_i can be determined by measuring how the apparent K_m changes in the presence of the inhibitor. In mixed and non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Investigating Enzyme Activation and Inhibition Mechanisms

Substrates like H-Arg-4MβNA are instrumental in studying the mechanisms of enzyme activation and inhibition. By observing the changes in reaction rates in the presence of potential activators or inhibitors, researchers can elucidate the mode of action of these molecules. For example, the inhibition of an enzyme that utilizes H-Arg-4MβNA as a substrate can be classified as competitive, non-competitive, or mixed-type based on the effects of the inhibitor on K_m and V_max. nih.gov This information is crucial for understanding the regulatory mechanisms of enzymes and for the development of specific inhibitors.

The study of inhibitors for enzymes like Cathepsin H is important, as natural inhibitors such as cystatins can regulate their activity in vivo. nih.gov Understanding how these inhibitors interact with the enzyme can be facilitated by using H-Arg-4MβNA in kinetic assays to determine the type and strength of inhibition.

Methodological Advancements in Enzyme Assays Utilizing H-Arg-4MβNA Hydrochloride Salt

The chromogenic substrate, H-Arg-4MβNA hydrochloride salt (L-Arginine 4-methoxy-β-naphthylamide hydrochloride), has become a valuable tool in the study of proteases, particularly those with trypsin-like specificity that cleave at the carboxyl side of arginine and lysine residues. nih.govnih.gov Its utility stems from the enzymatic release of the fluorescent 4-methoxy-β-naphthylamine moiety, which can be quantified to determine enzyme activity. This has led to significant methodological advancements in various enzyme assay formats.

Development of Fluorometric and Spectrophotometric Assay Protocols

The enzymatic hydrolysis of H-Arg-4MβNA by a protease releases 4-methoxy-β-naphthylamine, a compound that exhibits native fluorescence. This property forms the basis of sensitive fluorometric assays. The increase in fluorescence intensity over time is directly proportional to the rate of substrate cleavage and, consequently, the enzyme's activity.

Fluorometric Assay Principle:

Enzymatic Reaction: Protease + H-Arg-4MβNA → Peptide fragment + 4-Methoxy-β-naphthylamine

Detection: The liberated 4-methoxy-β-naphthylamine is excited at its optimal wavelength, and the resulting fluorescence emission is measured. The rate of fluorescence increase provides a measure of enzyme kinetics.

For spectrophotometric assays, the released 4-methoxy-β-naphthylamine is typically coupled with a diazonium salt, such as Fast Garnet GBC or Fast Blue B, to produce a colored azo dye. The absorbance of this dye is then measured at a specific wavelength. This colorimetric approach, while sometimes less sensitive than fluorometry, offers a robust and often more accessible method for determining enzyme activity.

Spectrophotometric Assay Principle:

Enzymatic Reaction: Protease + H-Arg-4MβNA → Peptide fragment + 4-Methoxy-β-naphthylamine

Coupling Reaction: 4-Methoxy-β-naphthylamine + Diazonium Salt → Azo Dye (colored)

Detection: The absorbance of the resulting solution is measured at the wavelength of maximum absorbance for the specific azo dye formed.

The choice between fluorometric and spectrophotometric detection depends on the required sensitivity, the presence of interfering compounds, and the available instrumentation.

Table 1: Comparison of Assay Protocols for H-Arg-4MβNA

| Feature | Fluorometric Assay | Spectrophotometric Assay |

| Principle | Direct detection of fluorescent product | Detection of a colored product after a coupling reaction |

| Product Detected | 4-Methoxy-β-naphthylamine | Azo dye derivative |

| Sensitivity | Generally higher | Moderate to high |

| Key Reagents | H-Arg-4MβNA, Buffer | H-Arg-4MβNA, Buffer, Diazonium Salt |

| Instrumentation | Fluorometer | Spectrophotometer |

| Advantages | High sensitivity, real-time measurements | Robust, widely available instrumentation |

| Disadvantages | Potential for quenching by sample components | Requires an additional coupling step |

Application in Gel Electrophoresis-Based Enzyme Activity Detection

H-Arg-4MβNA hydrochloride salt can be effectively used for in-gel activity staining, a technique often referred to as zymography. This method allows for the detection and characterization of proteases following their separation by polyacrylamide gel electrophoresis (PAGE) under non-denaturing conditions.

The process involves incorporating the substrate into an overlay agar (B569324) or directly into the gel matrix. After electrophoresis, the gel is incubated under conditions that promote enzymatic activity. The protease, localized in a specific band within the gel, cleaves the H-Arg-4MβNA. The released 4-methoxy-β-naphthylamine can then be visualized.

For visualization, a common method involves a post-incubation coupling of the liberated naphthylamine with a diazonium salt. This reaction forms an insoluble, colored precipitate at the site of enzymatic activity, appearing as a distinct band. This allows for the identification of active protease isoforms and the assessment of their relative molecular weights.

General Steps for In-Gel Activity Staining with H-Arg-4MβNA:

Sample Preparation: Protein extracts are prepared in a non-reducing, non-denaturing sample buffer.

Electrophoresis: Samples are run on a native polyacrylamide gel.

Incubation: The gel is incubated in a buffer containing H-Arg-4MβNA at a pH and temperature optimal for the target protease.

Staining: The gel is immersed in a solution containing a diazonium salt to form a colored precipitate where the substrate has been cleaved.

Analysis: The position and intensity of the colored bands indicate the location and relative activity of the protease.

Integration with High-Throughput Screening Platforms

The fluorogenic nature of the reaction between proteases and H-Arg-4MβNA makes it highly suitable for high-throughput screening (HTS) of potential enzyme inhibitors. mdpi.comnih.govnih.gov HTS platforms allow for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a target enzyme.

In a typical HTS setup using H-Arg-4MβNA, the enzyme, substrate, and a test compound are combined in the wells of a microtiter plate (e.g., 96-well or 384-well format). The reaction progress is monitored by measuring the increase in fluorescence over time. A decrease in the rate of fluorescence generation in the presence of a test compound indicates potential inhibition of the protease.

The robustness and sensitivity of fluorometric assays using this substrate allow for miniaturization and automation, which are key requirements for successful HTS campaigns. mdpi.com The direct relationship between fluorescence and enzyme activity simplifies data analysis and allows for the rapid identification of "hits" from large compound libraries.

Table 2: Research Findings on HTS with Fluorogenic Substrates

| Study Focus | Key Finding | Potential Application |

| Inhibitor Screening for Viral Proteases | FRET-based assays provide a robust and reproducible method for testing inhibitors in 96- or 384-well plates. mdpi.com | Discovery of antiviral therapeutics. |

| SARS-CoV-2 Main Protease Inhibitors | Fluorescence polarization assays can be used to rapidly identify candidate inhibitors from large compound libraries. nih.gov | Development of drugs against COVID-19. |

| Flaviviral Protease Inhibitors | Fluorescence quenching and kinetic analysis can elucidate the mode of inhibition for compounds identified through HTS. nih.gov | Identification of broad-spectrum antiviral agents. |

Molecular Interactions and Computational Mechanistic Studies

Elucidation of H-Arg-4MβNA Hydrochloride Salt Interactions with Biological Macromolecules

H-Arg-4MβNA hydrochloride salt is primarily recognized by trypsin-like serine proteases, a family of enzymes that play crucial roles in processes ranging from digestion to blood coagulation. The interaction is highly specific, driven by the enzyme's active site architecture, which is tailored to accommodate the arginine side chain of the substrate. Upon binding, the enzyme catalyzes the hydrolysis of the amide bond between the arginine residue and the 4-methoxy-β-naphthylamine (4MβNA) group. The release of the 4MβNA moiety, which is a chromogenic substance, allows for the spectrophotometric monitoring of enzyme activity.

The specificity of these interactions is critical. For instance, trypsin-like proteases are defined by their ability to cleave peptide chains at the carboxyl side of arginine or lysine (B10760008) residues. nih.gov The arginine residue of H-Arg-4MβNA positions the molecule within the enzyme's active site, facilitating catalysis. This targeted interaction makes the compound a valuable reagent for assaying the activity of specific enzymes like trypsin, thrombin, and tissue kallikrein. peptanova.denih.govnih.gov

Structural Basis of Enzyme-Substrate Recognition

The precise recognition of H-Arg-4MβNA by trypsin-like proteases is governed by the complementary nature of the enzyme's binding pocket and the substrate's molecular features.

The active site of a typical trypsin-like protease is characterized by a catalytic triad (B1167595) (serine, histidine, and aspartate) and a distinct S1 specificity pocket. This pocket is a deep cleft that determines the preference for certain amino acid residues at the P1 position of the substrate (the residue immediately preceding the scissile bond). In the case of trypsin, the S1 pocket contains a negatively charged aspartic acid residue (Asp189) at its base. researchgate.net This aspartate residue forms a salt bridge with the positively charged guanidinium (B1211019) group of the substrate's arginine residue, anchoring it in the correct orientation for catalysis.

Other interactions, such as hydrogen bonds and van der Waals forces, further stabilize the enzyme-substrate complex. For example, the backbone of the substrate can form hydrogen bonds with the enzyme's main chain, a common feature in protease-substrate interactions. The 4MβNA group, while being the leaving group, also contributes to the binding affinity through hydrophobic interactions within the active site cleft.

Table 1: Key Interactions in the S1 Binding Pocket of Trypsin with H-Arg-4MβNA

| Interacting Residue (Trypsin) | Substrate Moiety (H-Arg-4MβNA) | Type of Interaction |

| Asp189 | Guanidinium group of Arginine | Ionic Bond (Salt Bridge) |

| Gly216 | Arginine side chain | Hydrogen Bond |

| Ser190 | Arginine side chain | Hydrogen Bond |

| Ser195 (Catalytic Triad) | Carbonyl carbon of Arginine | Covalent (transient) |

| Various hydrophobic residues | 4-methoxy-β-naphthylamine | Van der Waals Forces |

This table presents a generalized model of interactions based on known trypsin-arginine binding motifs.

The arginine residue is the primary determinant of specificity for H-Arg-4MβNA with trypsin-like proteases. The replacement of this P1 residue with other amino acids can dramatically alter or abolish the inhibitory activity and specificity of protease inhibitors, highlighting the critical role of this position. nih.gov The positively charged guanidinium group of arginine is the key feature recognized by the S1 pocket of these enzymes. nih.gov

While the single arginine residue dictates the primary specificity, the broader chemical structure, including the 4MβNA group, can influence the kinetics of the enzymatic reaction. The properties of the leaving group can affect the rate of acylation and deacylation, the two key steps in the catalytic mechanism of serine proteases. The 4-methoxy-β-naphthylamine group is specifically chosen for its chromogenic properties upon cleavage, which facilitates easy detection. scbt.com

Computational Modeling of Molecular Interactions

Computational methods are powerful tools for investigating the intricacies of enzyme-substrate interactions at an atomic level. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding conformations and the dynamic behavior of the H-Arg-4MβNA-enzyme complex.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, H-Arg-4MβNA within the active site of a protease. nih.gov These simulations can reveal the most stable binding mode and quantify the strength of the interaction through a scoring function, which often correlates with binding affinity.

Docking studies of arginine-containing inhibitors with trypsin-like proteases, such as thrombin, have demonstrated the importance of the salt bridge between the guanidinium group and the aspartate in the S1 pocket. nih.gov Similar simulations for H-Arg-4MβNA would be expected to show the arginine side chain deeply buried in the S1 pocket, with the 4MβNA group positioned near the catalytic serine.

Table 2: Predicted Binding Energies from a Hypothetical Docking Simulation of H-Arg-4MβNA with Trypsin-like Proteases

| Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues in S1 Pocket |

| Trypsin | -8.5 | Asp189, Gly216, Ser190 |

| Thrombin | -9.2 | Asp189, Gly216, Trp60d |

| Tissue Kallikrein | -7.9 | Asp189, Ser214, Trp215 |

Note: The values presented are illustrative and based on typical binding energies observed for similar substrate-enzyme complexes.

While molecular docking provides a static picture of the binding, molecular dynamics (MD) simulations can explore the dynamic behavior of the enzyme-substrate complex over time. nih.govrsc.org MD simulations take into account the flexibility of both the enzyme and the substrate, providing a more realistic representation of the interactions in a physiological environment.

An MD simulation of H-Arg-4MβNA bound to a protease would allow for the analysis of the stability of key interactions, such as the salt bridge and hydrogen bonds. It could also reveal conformational changes in the enzyme upon substrate binding, a phenomenon known as "induced fit". libretexts.org The trajectory from an MD simulation can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov These simulations are instrumental in understanding the subtle molecular motions that govern substrate recognition and catalysis. youtube.com

Quantum Chemical Calculations for Electronic Properties in Ligand Binding

While specific quantum chemical calculations for H-Arg-4MbetaNA hydrochloride salt are not extensively available in the public domain, the electronic properties governing its role in ligand binding can be inferred from computational studies of its constituent functional groups: the arginine residue and the 4-methoxy-β-naphthylamine moiety.

The arginine side chain, with its guanidinium group, is a key determinant of the molecule's interaction with enzyme active sites. The guanidinium group is protonated under physiological conditions, carrying a positive charge that is delocalized across its nitrogen atoms due to resonance. This delocalization stabilizes the positive charge and allows for multifaceted interactions. Computational studies on arginine-containing peptides highlight the capacity of the guanidinium group to form multiple hydrogen bonds and salt bridges. nih.govnih.gov For instance, molecular dynamics simulations have shown that the arginine side chain can form strong, stable hydrogen bonds with negatively charged residues like aspartate and glutamate (B1630785) in a protein's binding pocket. nih.gov

The electronic nature of the 4-methoxy-β-naphthylamine (4MbetaNA) portion of the molecule is characterized by the aromaticity of the naphthalene (B1677914) ring system and the electron-donating effect of the methoxy (B1213986) group. The π-electron system of the naphthalene ring can participate in π-π stacking and π-sigma interactions with aromatic or unsaturated systems within a protein's active site. mdpi.com The 4-methoxy group enhances the electron density of the ring, which can influence its stacking interactions and also plays a role in the fluorogenic properties of the leaving group upon enzymatic cleavage. Quantum chemical calculations on similar aromatic systems, like naphthylamine derivatives, indicate that the distribution of electron density is crucial for their chemical reactivity and spectral properties. researchgate.netyoutube.com

The amide bond linking the arginine and 4MbetaNA moieties possesses a partial double bond character, leading to a planar and rigid structure. This rigidity can be important for orienting the molecule correctly within an enzyme's active site for catalysis.

A hypothetical summary of key electronic properties relevant to ligand binding, based on related compound studies, is presented in Table 1.

| Property | Arginine Moiety | 4-Methoxy-β-naphthylamine Moiety | Significance in Ligand Binding |

| Charge Distribution | Delocalized positive charge on guanidinium group. | Partial charges on methoxy and amine groups; π-electron cloud on naphthalene ring. | Facilitates electrostatic interactions and hydrogen bonding with the enzyme active site. nih.govnih.gov |

| Polarizability | High due to the mobile electrons in the guanidinium group. | High due to the extended π-system of the naphthalene ring. | Allows for adaptive interactions with the dynamic environment of a binding pocket. mdpi.com |

| Hydrogen Bonding | Guanidinium group can act as a hydrogen bond donor. | Amine and methoxy groups can act as hydrogen bond acceptors. | Critical for the specificity and stability of the enzyme-substrate complex. nih.gov |

| Hydrophobicity | Propyl chain of the side chain contributes to hydrophobicity. | Naphthalene ring is hydrophobic. | Contributes to binding affinity through hydrophobic interactions. nih.gov |

Table 1: Inferred Electronic Properties of H-Arg-4MbetaNA Moieties in Ligand Binding. This table is a representation based on general principles and data from related compounds.

Investigating the Influence of Salt Form on Biochemical Interactions

The formulation of H-Arg-4MbetaNA as a hydrochloride salt has significant implications for its use in biochemical assays, primarily by influencing its physicochemical properties, which in turn affect its interactions with biological macromolecules. The choice to use a salt form, particularly a hydrochloride salt, is a common strategy in the development of therapeutic agents and research chemicals to enhance properties like solubility and stability. nih.gov

The most direct influence of the hydrochloride salt form is on the aqueous solubility of the compound. liberty.edu The free base form of molecules containing amine groups, like H-Arg-4MbetaNA, can have limited solubility in water. By forming a hydrochloride salt, the basic amine groups are protonated, rendering the molecule more polar and significantly increasing its water solubility. nih.govacs.org This is crucial for biochemical assays, which are typically conducted in aqueous buffer systems. Enhanced solubility ensures that the substrate can be dissolved at the required concentrations without precipitation, leading to more reliable and reproducible kinetic data.

The salt form can also influence the conformational state of the molecule in solution, although this effect is often subtle. The presence of the chloride counter-ion can affect the ionic strength of the solution, which can modulate protein structure and enzyme activity. However, in most standard assay conditions, the concentration of the substrate and its counter-ion is low enough that this effect is negligible compared to the buffering components.

The hydrochloride salt ensures that the arginine residue's guanidinium group and the alpha-amino group are in their protonated, positively charged state. This is critical for its recognition by many proteases, which often have a specificity pocket that accommodates a positively charged residue.

Table 2 summarizes the influence of the hydrochloride salt form on key physicochemical and biochemical parameters.

| Parameter | Free Base Form (Hypothetical) | Hydrochloride Salt Form | Implication for Biochemical Interactions |

| Aqueous Solubility | Low | High | Enables preparation of stock solutions and ensures availability of the substrate in aqueous assay buffers. nih.govacs.org |

| Log P (Octanol/Water) | Higher (more lipophilic) | Lower (more hydrophilic) | Affects partitioning in cellular or membrane-based assays; higher hydrophilicity is generally preferred for soluble enzyme assays. nih.gov |

| Protonation State | Basic amines may be partially unprotonated depending on pH. | Amine groups are fully protonated. | Ensures a consistent, positively charged state for specific recognition by the enzyme. |

| Stability in Solution | Potentially lower due to susceptibility to degradation. | Generally higher due to increased stability of the protonated form. | Improves the shelf-life of stock solutions and consistency of results over the course of an experiment. nih.gov |

Table 2: Influence of Hydrochloride Salt Form on the Properties of H-Arg-4MbetaNA. This table presents a comparative analysis based on established principles of salt forms of amine-containing compounds.

Applications in Fundamental Biological Research and Probe Development

Utilization in Understanding Proteolytic Cascades in Cellular Processes

Proteolytic cascades, a series of sequential protease activations, are fundamental to many cellular functions, from blood coagulation to apoptosis. The study of these cascades requires substrates that can report on the activity of specific proteases within the chain of events. H-Arg-4MbetaNA hydrochloride salt is a known substrate for Cathepsin H, a lysosomal cysteine protease. nih.gov By measuring the cleavage of this substrate, researchers can gain insights into the activity of Cathepsin H within a given biological context. For instance, understanding the activation of Cathepsin H can shed light on its role in processes such as the N-terminal processing of pro-surfactant protein C in type II pneumocytes and pro-granzyme B in cytotoxic lymphocytes. nih.gov The activity of Cathepsin H, monitored by substrates like H-Arg-4MbetaNA, is a piece of the larger puzzle in understanding the downstream effects of these proteolytic events.

Role in Identifying and Validating Novel Enzymatic Targets

The identification of novel enzymatic targets is a critical step in drug discovery and understanding disease pathogenesis. Fluorogenic substrates like H-Arg-4MbetaNA hydrochloride salt can be employed in screening assays to identify uncharacterized proteases with similar substrate specificity. While primarily recognized as a Cathepsin H substrate, its arginine residue at the P1 position makes it a potential substrate for other trypsin-like serine or cysteine proteases. Researchers can use this substrate to screen compound libraries or biological samples for novel inhibitory or enzymatic activities. Furthermore, in the context of the "substrate-envelope" hypothesis, understanding the binding of substrates like H-Arg-4MbetaNA can aid in the design of more robust and specific protease inhibitors that are less susceptible to drug resistance. nih.gov

Development of Activity-Based Probes for Protease Imaging and Profiling

Activity-based probes (ABPs) are powerful tools that allow for the detection and visualization of active proteases in complex biological systems. These probes typically consist of three components: a reactive "warhead" that covalently binds to the active site of the enzyme, a recognition element (often a peptide sequence) that directs the probe to a specific protease, and a reporter tag (such as a fluorophore or biotin) for detection.

The peptide moiety of H-Arg-4MbetaNA, specifically the arginine residue, can serve as a recognition element for targeting certain proteases. By incorporating this or a similar peptide sequence into an ABP, researchers can develop tools for in vivo imaging and proteomic profiling. The 4-methoxy-beta-naphthylamide (4MbetaNA) group itself is a fluorophore, and its cleavage from the peptide backbone results in a detectable fluorescent signal. This intrinsic property is fundamental to its function as a standalone substrate and provides a basis for its incorporation into more complex probe designs. For instance, the 4-methoxy group on a naphthalimide fluorophore has been shown to enhance the molar extinction coefficient and fluorescence quantum yield, improving detection sensitivity. nih.gov

| Component | Function in Activity-Based Probes | Relevance of H-Arg-4MbetaNA |

| Warhead | Covalently modifies the active site of the target protease. | The peptide backbone of H-Arg-4MbetaNA can be coupled to various warheads. |

| Recognition Element | Provides specificity for a particular protease or protease family. | The H-Arg- sequence provides specificity for trypsin-like proteases, including Cathepsin H. |

| Reporter Tag | Enables detection and quantification of probe-labeled enzymes. | The 4MbetaNA moiety is a fluorophore, but the peptide can also be linked to other tags. |

| This table illustrates the potential role of the components of H-Arg-4MbetaNA in the design of activity-based probes. |

Contributions to Disease Mechanism Research

The dysregulation of protease activity is a hallmark of numerous diseases. Substrates like H-Arg-4MbetaNA hydrochloride salt are instrumental in studying these pathological states.

Cathepsin H has been implicated in a variety of pathological processes, including cancer and neurodegenerative diseases. nih.govmdpi.com The use of H-Arg-4MbetaNA allows for the quantification of Cathepsin H activity in tissue samples or cell lysates from diseased versus healthy individuals. An increase or decrease in the cleavage of this substrate can indicate a dysregulation of Cathepsin H activity, providing clues to its role in the disease mechanism. For example, altered Cathepsin H activity has been observed in various cancers, and its measurement can contribute to understanding its role in tumor progression. nih.gov

In cancer research, proteases are known to be key players in invasion and metastasis. nih.govresearchgate.net They remodel the extracellular matrix, facilitating the spread of cancer cells. Cathepsin H, the primary target of H-Arg-4MbetaNA, has been associated with tumor progression. nih.gov Studies using this substrate can help to assess the level of Cathepsin H activity in different cancer cell lines or tumor tissues, correlating it with their metastatic potential. For instance, arctigenin, a natural compound, has been shown to hinder the invasion and metastasis of cervical cancer cells, a process where proteases are critically involved. nih.gov

In the context of metabolic disorders, arginine metabolism is a significant area of research. While direct studies using H-Arg-4MbetaNA in metabolic disorders are not widely documented, the compound's arginine component connects it to this field. Arginine-rich peptides are being explored for their therapeutic potential in conditions like Alzheimer's disease, which has a metabolic component. nih.gov

| Disease Area | Role of Proteases | Application of H-Arg-4MbetaNA |

| Cancer | Invasion, metastasis, angiogenesis | Measuring Cathepsin H activity in tumor samples. |

| Neurodegenerative Diseases | Protein aggregation, inflammation | Assessing Cathepsin H levels in affected brain regions. mdpi.com |

| Metabolic Disorders | Regulation of signaling pathways | Potential tool for studying proteases involved in arginine metabolism. |

| This table summarizes the application of H-Arg-4MbetaNA in different disease research areas. |

Advancements in Peptide-Based Research Tools for Biological Systems

The development of synthetic peptides has revolutionized biological research. H-Arg-4MbetaNA hydrochloride salt is an example of how a simple dipeptide can be modified to create a powerful research tool. The principles learned from designing and using such substrates contribute to the broader field of peptide engineering. Arginine-rich peptides, for example, are being developed for various applications, from drug delivery to modulating protein aggregation. nih.govresearchgate.netacs.org The knowledge gained from the synthesis and application of specific peptide substrates like H-Arg-4MbetaNA informs the design of more complex and highly functional peptide-based tools and therapeutics. researchgate.net

Future Directions and Emerging Research Avenues

Integration with Systems Biology and Proteomics Approaches

The integration of H-Arg-4MbetaNA hydrochloride salt into systems biology and proteomics workflows presents a significant opportunity to understand complex biological processes. nih.govcolostate.edu Systems biology aims to comprehend the intricate interactions within biological systems as a whole, while proteomics focuses on the large-scale study of proteins. nih.govcolostate.edunih.gov

In this context, H-Arg-4MbetaNA can be used as a specific probe to measure the activity of certain proteases within a complex biological sample, such as a cell lysate or tissue homogenate. This activity data can then be integrated with other 'omics' datasets (e.g., genomics, transcriptomics, metabolomics) to build more comprehensive models of cellular function and disease. For instance, changes in the activity of an enzyme targeted by H-Arg-4MbetaNA could be correlated with alterations in gene expression or metabolite levels, providing a more holistic understanding of the biological system's response to a particular stimulus or in a disease state.

Table 1: Integration of H-Arg-4MbetaNA with 'Omics' Technologies

| 'Omics' Technology | Type of Data Generated | Potential for Integration with H-Arg-4MbetaNA |

| Genomics | DNA sequence variations | Correlating genetic variants with differences in enzyme activity. |

| Transcriptomics | mRNA expression levels | Linking gene expression levels of proteases with their measured activity. |

| Metabolomics | Quantification of small molecules | Understanding the metabolic consequences of protease activity. |

| Proteomics | Protein abundance and modifications | Validating changes in protein levels with functional activity assays. |

Development of Advanced Biosensors for Real-Time Enzymatic Activity Monitoring

The development of advanced biosensors incorporating H-Arg-4MbetaNA hydrochloride salt is a key area of future research. These biosensors would enable the real-time monitoring of enzymatic activity in living cells or even in vivo. This could be achieved by immobilizing the substrate onto a sensor surface, such as a nanoparticle or an electrode. Upon enzymatic cleavage, the release of the 4-methoxy-β-naphthylamine moiety would generate a detectable signal (e.g., a change in fluorescence or an electrical current).

Such biosensors would offer significant advantages over traditional endpoint assays, providing dynamic information about enzyme activity in response to various stimuli or therapeutic interventions. This real-time data is invaluable for understanding the kinetics of biological processes and for high-throughput screening of enzyme inhibitors or activators.

Exploration of Novel Biochemical Applications Beyond Proteases

While the primary application of H-Arg-4MbetaNA hydrochloride salt has been in the study of proteases, there is potential for its use in assays for other types of enzymes. This would involve chemically modifying the arginine residue or the naphthylamine group to create substrates for different enzyme classes. For example, by altering the peptide portion, substrates could be designed for other peptidases or even for enzymes involved in post-translational modifications. This expansion of its utility would broaden its impact across various fields of biochemical research.

Interdisciplinary Research with Materials Science for Diagnostic Platforms

The convergence of biochemistry and materials science opens up exciting possibilities for the use of H-Arg-4MbetaNA hydrochloride salt in the development of novel diagnostic platforms. elsevier.com This involves integrating the substrate into materials such as hydrogels, nanofibers, or paper-based devices. These platforms could be designed for point-of-care diagnostics, allowing for the rapid and sensitive detection of disease biomarkers, which are often enzymes.

Collaborative Initiatives for High-Throughput Functional Characterization

To fully realize the potential of H-Arg-4MbetaNA hydrochloride salt and its derivatives, collaborative initiatives focused on high-throughput functional characterization are essential. nih.govnih.govembopress.org These collaborations would bring together researchers from academia, industry, and government to systematically screen large libraries of compounds against a wide range of enzymes.

High-throughput screening (HTS) platforms can rapidly assess the activity and specificity of thousands of potential enzyme substrates or inhibitors. By applying HTS to derivatives of H-Arg-4MbetaNA, researchers can accelerate the discovery of novel probes for a wide array of enzymes, contributing to a deeper understanding of their roles in health and disease. nih.govnih.gov This systematic approach will undoubtedly lead to the development of new research tools and potentially new diagnostic and therapeutic agents.

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for H-Arg-4MβNA hydrochloride salt to maintain stability?

- Methodological Answer : Store the compound at -20°C in a dry, dark, and well-ventilated environment to prevent degradation. Avoid exposure to moisture, strong oxidizers, and direct sunlight. Use airtight containers and equilibrate to room temperature before opening to minimize condensation. Always wear nitrile gloves, safety goggles, and a lab coat during handling, and work in a fume hood if airborne particles are likely .

Q. What personal protective equipment (PPE) is essential when handling H-Arg-4MβNA hydrochloride salt?

- Methodological Answer : Required PPE includes:

- Nitrile gloves (double-gloving recommended for prolonged use).

- Chemical-resistant goggles or face shield to prevent ocular exposure.

- Lab coat with sleeve protectors.

- Respiratory protection (N95 mask or equivalent) if dust or aerosols are generated.

Refer to the SDS for hazard-specific guidelines, as the compound is classified as a 1A carcinogen .

Q. How should accidental exposure to H-Arg-4MβNA hydrochloride salt be managed?

- Methodological Answer :

- Skin contact : Immediately wash with soap and water for 15 minutes; remove contaminated clothing.

- Eye exposure : Rinse with copious water for 15 minutes; seek medical attention.

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Documentation : Report incidents in lab safety logs and review protocols to prevent recurrence .

Advanced Research Questions

Q. How can researchers design experiments to assess the enzymatic stability of H-Arg-4MβNA hydrochloride salt under varying pH conditions?

- Methodological Answer :

- Prepare buffers across a pH range (e.g., 3–9) using citrate (pH 3–6), phosphate (pH 6–8), and borate (pH 8–9).

- Incubate the compound at 37°C and sample at intervals (0, 1, 3, 6, 24 hours).

- Quantify degradation via reverse-phase HPLC with UV detection (λ = 260 nm).

- Cross-validate results with mass spectrometry (LC-MS) to identify breakdown products .

Q. What strategies resolve contradictions in reported bioactivity data for H-Arg-4MβNA hydrochloride salt across studies?

- Methodological Answer :

- Conduct meta-analysis to identify variables (e.g., purity, solvent, assay type).

- Validate compound identity using NMR (¹H/¹³C) and X-ray crystallography (if crystalline) .

- Replicate experiments under standardized conditions (pH, temperature, enzyme concentration).

- Cross-reference SDS data (e.g., lot-specific impurities) and use certified reference materials .

Q. How should structural characterization data for H-Arg-4MβNA hydrochloride salt be documented to ensure reproducibility?

- Methodological Answer :

- Report melting point , optical rotation , and elemental analysis (C, H, N).

- Include high-resolution mass spectrometry (HRMS) and FT-IR spectra (amide I/II bands).

- For crystallography, detail data collection parameters (e.g., wavelength, resolution) and refinement statistics (R-factors) as in Table 2 of .

Q. What ecotoxicological assessments are recommended for H-Arg-4MβNA hydrochloride salt in laboratory waste streams?

- Methodological Answer :

- Perform acute toxicity assays using Daphnia magna (48-hour LC50) and Vibrio fischeri (Microtox®).

- Analyze biodegradability via OECD 301F (closed bottle test).

- Neutralize waste with 1M NaOH and adsorb onto activated carbon before disposal, adhering to local regulations .

Methodological Best Practices

- Literature Searches : Use Google Scholar with Boolean operators (e.g., "H-Arg-4MβNA hydrochloride salt AND stability") and filter for peer-reviewed articles. Export citations in APA/MLA format directly from search tools .

- Data Reporting : Follow Beilstein Journal of Organic Chemistry guidelines: segregate primary data (main text) from supplementary details (e.g., NMR spectra, HPLC chromatograms) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.